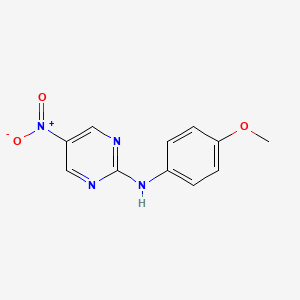

(4-Methoxy-phenyl)-(5-nitro-pyrimidin-2-yl)-amine

Katalognummer B8305972

Molekulargewicht: 246.22 g/mol

InChI-Schlüssel: IEORGHBHEXGUFY-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08030487B2

Procedure details

In a dry 50 mL round bottom flask 5-nitro-pyrimidin-2-ylamine (1.16 g, 8.3 mmol, 1 equiv), 4-bromo anisole (1.3 mL, 10.4 mmol, 1.25 equiv), cesium carbonate (5.4 g, 16.6 mmol, 2 equiv), 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene (0.479 g, 0.83 mmol, 0.1 equiv) and tris(dibenzylideneacetone) dipalladium (0.304 g, 0.33 mmol, 0.04 equiv) were combined. Reactants were flushed with argon, diluted with dioxane (15 mL) and outfitted with reflux condenser. Reaction was heated to reflux for 18 hours. Reaction was then filtered hot and solvents were evaporated to provide dark solids. Silica gel chromatography (1:4 EtOAc/Hexanes) provided desired product. Yellow powder (0.6 g, 30% yield). Rf=0.39 (20% EtOAc/Hexanes).

Name

cesium carbonate

Quantity

5.4 g

Type

reactant

Reaction Step One

Quantity

0.479 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].Br[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([NH:10][C:7]2[N:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=2)=[CH:13][CH:14]=1 |f:2.3.4,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.16 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=NC(=NC1)N

|

|

Name

|

|

|

Quantity

|

1.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)OC

|

|

Name

|

cesium carbonate

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

0.479 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.304 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reactants were flushed with argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with dioxane (15 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered hot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvents were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide dark solids

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)NC1=NC=C(C=N1)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |